molecular formula C16H14FN3O3 B2660506 3-(4-Fluorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone CAS No. 941942-45-6

3-(4-Fluorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone

Cat. No. B2660506
CAS RN: 941942-45-6
M. Wt: 315.304
InChI Key: WYKMXCYUMIODMH-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone, also known as FMMPQ, is a synthetic compound that has gained attention in the scientific community due to its potential as an anti-cancer agent. FMMPQ belongs to the class of pyrido[2,3-d]pyrimidines, which have been shown to exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral effects.

Scientific Research Applications

Anticancer Activity

Pyrido[2,3-d]pyrimidine derivatives have shown significant anticancer activity. They have been evaluated in vitro for their antiproliferative activity against the NCI 60 human tumor cell line panel . These compounds have demonstrated significant antitumor activity against MDA-MB-468 and T-47D (breast cancer cell lines) .

VEGFR-2 Inhibition

These compounds have also been studied for their VEGFR-2 inhibitory activity. VEGFR-2 is a protein kinase that plays a crucial role in the process of angiogenesis, which is the formation of new blood vessels from pre-existing ones . Inhibition of VEGFR-2 can help prevent the growth and spread of cancer cells .

Antiangiogenic Activity

The antiangiogenic activity of these compounds is another important application. Antiangiogenic agents can prevent the formation of new blood vessels, thereby inhibiting the growth of tumors .

Protein Kinase Inhibition

Pyrimidine and its fused derivatives, including pyrazolo[3,4-d]pyrimidine, pyrido[2,3-d]pyrimidine, quinazoline, and furo[2,3-d]pyrimidine, have shown promising anticancer activity through the inhibition of protein kinases . Protein kinases are enzymes that play pivotal roles in regulating various essential cellular processes, including cell proliferation, growth, metabolism, motility, and apoptosis .

Antimicrobial Activity

Pyrido[2,3-d]pyrimidine ring systems have also been found to have antimicrobial activity . This makes them potentially useful in the treatment of various infectious diseases .

Analgesic and Anti-inflammatory Activity

These compounds have been found to have analgesic and anti-inflammatory activities . This suggests potential applications in the treatment of pain and inflammation .

Antitubercular Activity

Pyrido[2,3-d]pyrimidine derivatives have also been found to have antitubercular activity . This suggests potential applications in the treatment of tuberculosis .

Antioxidant Activity

These compounds have also been found to have antioxidant activity . Antioxidants can help protect the body’s cells from damage caused by free radicals .

properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O3/c1-19-14-13(12(23-2)7-8-18-14)15(21)20(16(19)22)9-10-3-5-11(17)6-4-10/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKMXCYUMIODMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)CC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001326954
Record name 3-[(4-fluorophenyl)methyl]-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49724737
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-[(4-Fluorophenyl)methyl]-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione

CAS RN

941942-45-6
Record name 3-[(4-fluorophenyl)methyl]-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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